1-(2-Ethoxyethynyl)cyclopentanol

Catalog No.
S2774937
CAS No.
100144-59-0
M.F
C9H14O2
M. Wt
154.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Ethoxyethynyl)cyclopentanol

CAS Number

100144-59-0

Product Name

1-(2-Ethoxyethynyl)cyclopentanol

IUPAC Name

1-(2-ethoxyethynyl)cyclopentan-1-ol

Molecular Formula

C9H14O2

Molecular Weight

154.209

InChI

InChI=1S/C9H14O2/c1-2-11-8-7-9(10)5-3-4-6-9/h10H,2-6H2,1H3

InChI Key

KMJASHPACNLBOD-UHFFFAOYSA-N

SMILES

CCOC#CC1(CCCC1)O

Solubility

not available

1-(2-Ethoxyethynyl)cyclopentanol is a chemical compound characterized by its unique structure, which includes a cyclopentanol ring and an ethoxyethynyl substituent. The molecular formula for this compound is C9H12OC_9H_{12}O, and it possesses distinct physical and chemical properties due to the presence of both aliphatic and aromatic components. The ethoxyethynyl group contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can be reduced to yield alcohol derivatives with different functional groups.
  • Substitution Reactions: The cyclopentanol ring can participate in nucleophilic substitution reactions, introducing various substituents.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.

The synthesis of 1-(2-Ethoxyethynyl)cyclopentanol typically involves multi-step procedures. Common methods include:

  • Alkyne Formation: Starting from cyclopentanol, an alkyne can be formed through dehydrohalogenation or elimination reactions.
  • Ethoxy Group Introduction: The ethoxy group can be introduced via nucleophilic substitution using ethyl bromide or ethyl iodide.
  • Functionalization: Further functionalization may involve oxidation or reduction steps to achieve the desired product.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product.

1-(2-Ethoxyethynyl)cyclopentanol has potential applications in several areas:

  • Pharmaceuticals: Due to its possible bioactive properties, it could serve as a lead compound for drug development.
  • Material Science: Its unique structure may allow it to function as a building block for polymers or other advanced materials.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 1-(2-Ethoxyethynyl)cyclopentanol. Here are a few notable examples:

Compound NameStructure TypeNotable Properties
1-(2-Methoxyethynyl)cyclopentanolEther derivativePotentially similar reactivity; lower polarity
CyclopentanolAlcoholBasic structure; lacks ethynyl substitution
EthynylcyclopentanolAlkyne derivativeIncreased reactivity due to triple bond

Uniqueness

1-(2-Ethoxyethynyl)cyclopentanol is unique due to its combination of an ethoxy group and an ethynyl moiety attached to a cyclopentanol framework. This specific arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.4

Dates

Last modified: 08-17-2023

Explore Compound Types